

Taragarestrant: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

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Compound of Interest

Compound Name: Taragarestrant

Cat. No.: B10854881

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Introduction

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has been developed by InventisBio.[1][2] It is currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, **Taragarestrant**'s mechanism of action involves binding to the estrogen receptor, inducing a conformational change that leads to its degradation. This action effectively prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Taragarestrant**, based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of **Taragarestrant** has been evaluated in both preclinical and clinical settings. The primary goal of these studies was to understand its absorption, distribution, metabolism, and excretion (ADME) properties to support its clinical development.

Preclinical Pharmacokinetics

While specific quantitative data from preclinical studies in various animal models such as rats, dogs, and monkeys are not publicly available in detail, preclinical studies have consistently shown that **Taragarestrant** (D-0502) exhibits a favorable pharmacokinetic profile suitable for clinical development. These studies were crucial in establishing the initial dosing regimens for clinical trials.

Clinical Pharmacokinetics

A Phase I, open-label, dose-escalation and expansion study (NCT03471663) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Taragarestrant** as a single agent and in combination with the CDK4/6 inhibitor palbociclib in women with advanced or metastatic ER-positive, HER2-negative breast cancer.

Key Findings from the Phase I Clinical Trial:

- **Dose-Proportional Exposure:** Pharmacokinetic analysis from the trial indicated a dose-proportional increase in exposure (as measured by AUC and Cmax) with increasing doses of **Taragarestrant**.
- **Sufficient Therapeutic Exposure:** The drug exposure levels achieved in the study exceeded the potential therapeutic exposure levels that were predicted from preclinical models.

A dedicated mass balance study (NCT05339633) was also initiated in healthy adult female subjects to thoroughly characterize the absorption, metabolism, and excretion of **Taragarestrant** using a radiolabeled compound. The results of this study will provide definitive data on the oral bioavailability and clearance pathways of the drug.

Table 1: Summary of Available Clinical Pharmacokinetic Information for **Taragarestrant** (D-0502)

Parameter	Finding	Source
Dose Proportionality	Exposure increases proportionally with dose.	
Therapeutic Exposure	Achieved exposure levels are above the predicted therapeutic threshold from preclinical studies.	

Oral Bioavailability

Taragarestrant was specifically designed to be an orally bioavailable SERD, overcoming a key limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection due to its poor oral bioavailability. While the exact percentage of oral bioavailability in humans is yet to be publicly detailed pending the full results of the mass balance study, the consistent dose-proportional increase in exposure following oral administration in the Phase I trial strongly supports its significant oral absorption.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **Taragarestrant** are outlined in the respective clinical trial registrations.

Phase I Clinical Trial (NCT03471663) Protocol Summary

- Study Design: An open-label, dose-escalation (3+3 design) and dose-expansion study.
- Participants: Women with advanced or metastatic ER-positive, HER2-negative breast cancer.
- Intervention: **Taragarestrant** administered orally, once daily.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine plasma concentrations of **Taragarestrant**.
- Analytical Method: Plasma concentrations of **Taragarestrant** were likely measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Mass Balance Study (NCT05339633) Protocol Outline

- Study Design: A single-center, open-label, non-randomized study.
- Participants: Healthy adult female volunteers.
- Intervention: A single oral dose of [14C]-labeled **Taragarestrant**.
- Sample Collection: Blood, plasma, urine, and feces were collected at regular intervals to measure total radioactivity and to profile metabolites.
- Primary Objectives: To determine the routes and rates of excretion of radioactivity and to identify and quantify the major circulating metabolites.

Mechanism of Action and Signaling Pathway

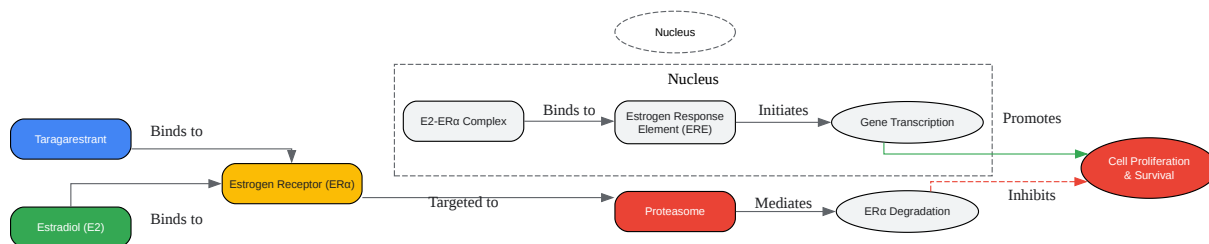
Taragarestrant exerts its anti-cancer effects by targeting the estrogen receptor signaling pathway, which is a critical driver of growth in the majority of breast cancers.

Estrogen Receptor Signaling Pathway

In ER+ breast cancer, estradiol (E2) binds to the estrogen receptor (ER α), leading to its dimerization and translocation to the nucleus. The E2-ER α complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and leading to the transcription of genes that promote cell proliferation and survival, such as the progesterone receptor (PR), trefoil factor 1 (TFF1), and early growth response protein 3 (EGR3).

Taragarestrant's Mechanism of Action

As a SERD, **Taragarestrant** binds to ER α , but instead of activating it, it induces a conformational change that marks the receptor for proteasomal degradation. This leads to a significant reduction in the cellular levels of ER α , thereby blocking the downstream signaling cascade that drives tumor growth.

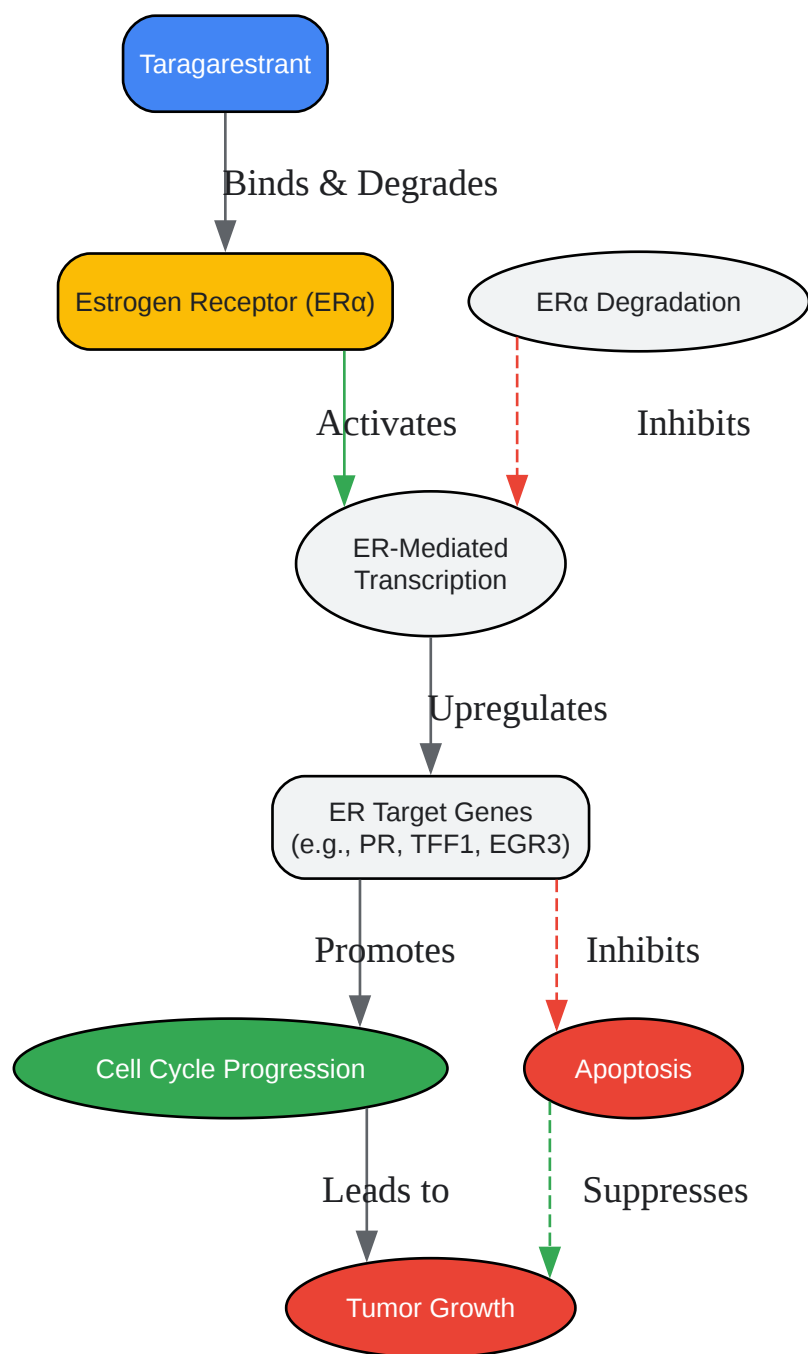


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Caption: Mechanism of Action of **Taragarestrant**.

Downstream Signaling Effects

The degradation of the estrogen receptor by **Taragarestrant** leads to the downregulation of ER-target genes. This disrupts the signaling pathways responsible for the growth and survival of ER+ breast cancer cells.



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Caption: Downstream Effects of **Taragarestrant**.

Conclusion

Taragarestrant (D-0502) is a promising oral SERD with a favorable pharmacokinetic profile characterized by dose-proportional exposure. Its mechanism of action, centered on the

degradation of the estrogen receptor, offers a potent and targeted approach for the treatment of ER+ breast cancer. The ongoing clinical trials, including the comprehensive mass balance study, will further elucidate its pharmacokinetic properties and oral bioavailability, providing critical data to support its future development and potential as a new therapeutic option for patients with breast cancer.

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